physical and chemical properties of (S)-2-phenyl-2-butanol
physical and chemical properties of (S)-2-phenyl-2-butanol
This guide details the physicochemical properties, synthesis, reactivity, and applications of (S)-2-phenyl-2-butanol , a chiral tertiary alcohol of significant interest in organic synthesis and stereochemical research.
Executive Summary
(S)-2-Phenyl-2-butanol (also known as (S)-
Chemical Identity & Stereochemistry
| Property | Detail |
| IUPAC Name | (2S)-2-phenylbutan-2-ol |
| Common Name | (S)- |
| CAS Number (Racemic) | 1565-75-9 |
| CAS Number ((+)-Enantiomer) | 1006-06-0 (Typically assigned to the S-configuration based on retention studies) |
| Molecular Formula | C |
| Molecular Weight | 150.22 g/mol |
| SMILES | CC(O)c1ccccc1 |
| Stereocenter | Quaternary Carbon (C2) bonded to: Phenyl, Ethyl, Methyl, Hydroxyl |
Stereochemical Configuration
The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
-OH (Highest Priority, Atomic #8)
-
-Phenyl (C bonded to C,C,C in ring)[1]
-
-Ethyl (C bonded to C,H,H)
-
-Methyl (Lowest Priority, C bonded to H,H,H)
Tracing the priority 1
Physical Properties
The following data represents the physicochemical constants for 2-phenyl-2-butanol. Note that while boiling point and density are identical for the racemate and enantiomers, the optical rotation is specific to the chiral form.
| Property | Value | Conditions |
| Physical State | Colorless to pale yellow liquid | @ 25°C |
| Boiling Point | 107–108 °C | @ 20 mmHg (lit.) [2] |
| Density | 0.977 g/mL | @ 25°C [2] |
| Refractive Index ( | 1.519 | @ 20°C [2] |
| Flash Point | 91 °C (195.8 °F) | Closed Cup |
| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water | Organic solvents |
| Specific Rotation ( | +17.5° to +31° (variable based on solvent/purity) | Neat or in EtOH (for (+)-isomer) |
Synthesis & Resolution Strategies
Direct asymmetric synthesis of tertiary alcohols is challenging. The most robust route involves the synthesis of the racemate followed by enzymatic or chemical resolution.
Racemic Synthesis (Grignard Addition)
The standard synthesis involves the nucleophilic addition of a Grignard reagent to a ketone.
-
Route A: Phenylmagnesium bromide + 2-Butanone
-
Route B: Ethylmagnesium bromide + Acetophenone
Protocol (Route A):
-
Reagents: Phenylmagnesium bromide (PhMgBr, 1.0 M in THF), 2-Butanone (anhydrous).
-
Procedure: Add 2-butanone dropwise to PhMgBr at 0°C under N
. Stir at room temperature for 2 hours. -
Quench: Hydrolyze with saturated NH
Cl. -
Workup: Extract with Et
O, dry over MgSO , concentrate. -
Purification: Vacuum distillation (bp 107°C @ 20 mmHg).
Enantioselective Resolution
To obtain (S)-2-phenyl-2-butanol , kinetic resolution via lipase-catalyzed transesterification is the preferred "green" method.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate or Isopropenyl acetate.
-
Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted due to steric hindrance at the quaternary center.
Workflow Diagram (Synthesis & Resolution):
Caption: Workflow for generating (S)-2-phenyl-2-butanol via Grignard synthesis followed by Lipase-catalyzed kinetic resolution.
Chemical Reactivity: Dehydration & Elimination
As a tertiary alcohol, (S)-2-phenyl-2-butanol is highly susceptible to acid-catalyzed dehydration. This reaction is a classic example of thermodynamic vs. kinetic control (Zaitsev vs. Hofmann elimination).
Dehydration Mechanism (E1)
Under acidic conditions (e.g., H
Regioselectivity
The carbocation can lose a proton from:
-
Methylene group (C3): Yields (E/Z)-2-phenyl-2-butene (Zaitsev product, thermodynamically stable, trisubstituted).
-
Methyl group (C1 of ethyl or C1 attached to quaternary C): Yields 2-phenyl-1-butene (Hofmann product, kinetically favored, disubstituted).
Experimental Insight: In concentrated H
Reactivity Pathway Diagram:
Caption: E1 Elimination pathway showing the competition between Zaitsev (Major) and Hofmann (Minor) products.
Analytical Characterization
To validate the identity and purity of (S)-2-phenyl-2-butanol, the following analytical parameters are standard.
| Method | Characteristic Signal/Observation |
| 1H NMR (CDCl | |
| IR Spectroscopy | Broad band @ 3300–3450 cm |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/Isopropanol (90:10). Detection: UV @ 254 nm. |
| Mass Spectrometry | Molecular ion (M+) often weak/absent due to rapid dehydration. Base peak often m/z 135 (M - CH |
Safety & Handling (MSDS Summary)
-
Hazards: Combustible liquid (H227). Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling: Avoid contact with strong oxidizing agents and strong acids (triggers exothermic dehydration).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, although the compound is relatively stable.
References
- Stereochemistry & Rotation:Journal of the American Chemical Society, 1957, 79, 16, 4405–4408. "The Absolute Configuration of Phenylmethylcarbinol".
-
Physical Constants: Sigma-Aldrich (Merck KGaA). Product Specification: 2-Phenyl-2-butanol.
-
Dehydration Studies: Journal of Chemical Education, 1967, 44, 10, 600. "Acid-catalyzed dehydration of 2-phenyl-2-butanol".
-
Enzymatic Resolution: Tetrahedron: Asymmetry, 2004, 15(18), 2829-2832. "Lipase-catalyzed resolution of tertiary alcohols".
(Note: While specific URLs for academic papers may require subscription access, the Sigma-Aldrich link provides open-access physical data.)
